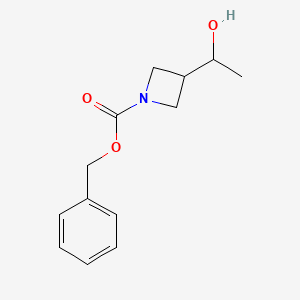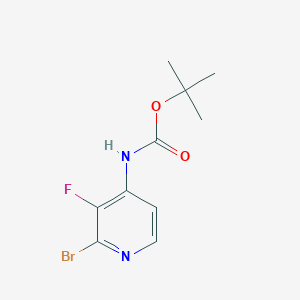![molecular formula C12H19NO4 B8148172 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure with notable utility in various scientific fields. Its tert-butoxycarbonyl (Boc) group is a key feature that offers protection to the amine during chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps starting from simpler bicyclic compounds. A common synthetic route begins with the cyclization of appropriate precursor molecules. Protection of the amine is accomplished using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the desired Boc-protected compound.
Industrial Production Methods
While specific industrial methods can vary, large-scale production often involves optimized versions of laboratory protocols. Efficient yields and cost-effectiveness are achieved by refining reagent quantities and reaction conditions, and incorporating continuous flow methods where feasible.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, typically leading to modifications in the azabicyclo structure.
Reduction: : Reduction often targets the carbonyl groups, employing agents like lithium aluminum hydride.
Substitution: : Particularly useful in organic synthesis, the Boc group can be selectively removed in the presence of acids like trifluoroacetic acid, facilitating further modifications.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Deprotection agents: : Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Depending on the reaction, products range from deprotected amines to fully or partially modified bicyclic structures, adaptable for further synthetic applications.
Applications De Recherche Scientifique
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is valuable across multiple scientific research areas:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: : Employed in the synthesis of biologically active compounds, aiding the study of biochemical pathways and enzyme functions.
Medicine: : Its derivatives are investigated for therapeutic potential, including drug delivery systems due to their stability and reactivity.
Industry: : Applied in the creation of polymers and materials with specialized properties.
Mécanisme D'action
The compound exerts effects primarily through its protected amine group and bicyclic structure:
Molecular Targets: : Interacts with enzymes and biological molecules that recognize the azabicyclo framework or react with the amine group.
Pathways Involved: : Depending on its derivatives, it can influence biochemical pathways related to its mode of action, such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid: : Lacks the Boc protection, making it more reactive but less stable in synthetic routes.
N-Boc-piperidine: : A simpler Boc-protected compound, useful in organic synthesis but with different structural properties.
Uniqueness
6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its dual-functionality; offering both the stability provided by the Boc group and the reactive azabicyclo core. This combination enhances its versatility in various chemical and biological applications.
There you have it! A tour de force of a fascinating compound.
Propriétés
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-5-4-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSWVKLEJLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid](/img/structure/B8148120.png)







![(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8148168.png)



![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)
